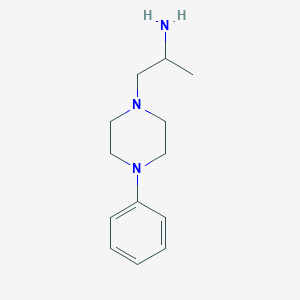

1-(4-Phenylpiperazin-1-YL)propan-2-amine

Description

Significance of Arylpiperazine Scaffolds in Drug Discovery

Arylpiperazines are recognized in medicinal chemistry as a "privileged scaffold" due to their modular and versatile nature. nih.govresearchgate.net This classification highlights their ability to be modified to interact with a wide array of molecular targets, achieving desired potency, selectivity, and favorable pharmacokinetic properties. nih.govresearchgate.net The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms, is a key feature that can be easily manipulated in synthetic chemistry, making it a valuable component in drug design. mdpi.comtandfonline.com

The significance of the arylpiperazine scaffold is underscored by its presence in numerous drugs targeting various conditions, particularly those affecting the central nervous system (CNS). nih.govnih.gov These compounds are known to act as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, and as inhibitors of neurotransmitter transporters. nih.govresearchgate.net This has made them attractive for developing treatments for schizophrenia, depression, anxiety, and Parkinson's disease. nih.govresearchgate.netnih.gov Beyond the CNS, arylpiperazine derivatives have shown potential as anticancer agents, interacting with molecular targets involved in cancer development. mdpi.comnih.gov The adaptability of this scaffold allows for the creation of long-chain arylpiperazines, which are particularly effective in targeting serotonin and dopamine receptors. nih.govnih.gov

The following table provides examples of therapeutic areas where arylpiperazine-containing drugs have made a significant impact.

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Oncology | Kinase Inhibitors, Anti-proliferative Agents |

| Cardiovascular | Antihypertensives |

This table illustrates the broad applicability of the arylpiperazine scaffold in medicine.

Overview of 1-(4-Phenylpiperazin-1-YL)propan-2-amine as a Core Structure for Medicinal Chemistry Research

The compound this compound serves as a quintessential example of a core structure used in medicinal chemistry research. It combines the established 4-phenylpiperazine moiety with a propan-2-amine side chain. This particular arrangement provides a versatile template for synthesizing a diverse library of derivative compounds for biological screening.

The primary amine group on the propan-2-amine chain is a key functional group that allows for a wide range of chemical modifications. Researchers can attach various substituents to this point to explore structure-activity relationships (SAR), aiming to optimize a compound's interaction with a specific biological target. The phenylpiperazine portion is known to anchor the molecule to certain receptors, while the linker and the terminal amine can be modified to fine-tune affinity, selectivity, and functional activity. Research into derivatives has explored their potential as antidepressant-like agents, building upon the known activities of aryl alkanol piperazine compounds. researchgate.net

Structural Relationship to Known Bioactive Compounds

The structural framework of this compound is closely related to numerous known bioactive compounds, which validates its use as a foundational element in drug design. The phenylpiperazine core is a rigid analog of amphetamine. wikipedia.org The propan-2-amine side chain is a classic phenethylamine (B48288) pharmacophore, a key feature in many compounds that interact with monoamine systems in the brain.

Furthermore, the broader arylpiperazine structure is a central component of many successful drugs. For instance, potent antipsychotic drugs like aripiprazole (B633) and cariprazine (B1246890) contain the arylpiperazine subunit, which is crucial for their interaction with dopamine D2 and D3 receptors. nih.govmdpi.com Antihypertensive drugs such as prazosin (B1663645) and doxazosin (B1670899) also incorporate this scaffold. mdpi.comresearchgate.net The design of new therapeutic agents often involves creating hybrid molecules that combine the pharmacophoric elements of known drugs. For example, molecules combining features of aminotetralin and piperazine have been developed to target dopamine receptors with high affinity and selectivity. nih.gov The study of compounds like this compound and its derivatives allows chemists to systematically probe the structural requirements for potent and selective biological activity.

The table below lists several well-known drugs that contain the arylpiperazine scaffold, demonstrating the clinical success of this chemical class.

| Compound Name | Therapeutic Class |

| Aripiprazole | Antipsychotic |

| Cariprazine | Antipsychotic |

| Prazosin | Antihypertensive |

| Doxazosin | Antihypertensive |

| Vilazodone | Antidepressant |

| Vortioxetine | Antidepressant |

This table showcases prominent examples of approved drugs built upon the arylpiperazine framework.

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHNYGLGZONQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Phenylpiperazin 1 Yl Propan 2 Amine and Its Analogs

General Synthetic Approaches to Phenylpiperazine Derivatives

The construction of the phenylpiperazine core is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods are utilized, primarily involving amination, alkylation, and cyclization reactions.

Amination Reactions in Phenylpiperazine Synthesis

Amination reactions are fundamental to the formation of the N-aryl bond in phenylpiperazine synthesis. Modern catalytic systems have largely superseded older, harsher methods, offering greater efficiency and substrate scope.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. nih.gov This method is highly effective for the synthesis of N-arylpiperazines from aryl halides (or triflates) and piperazine (B1678402). nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemicalbook.com A key advantage of this approach is its tolerance for a wide range of functional groups on both the aryl halide and the piperazine, allowing for the synthesis of complex derivatives. nih.gov For instance, the coupling of an aryl chloride with piperazine can be achieved in good yields under aerobic conditions, presenting an environmentally friendly and cost-effective route. organic-chemistry.org

Reductive amination is another versatile method, particularly for introducing alkyl substituents onto the piperazine nitrogen. nih.gov This reaction involves the condensation of an amine (like phenylpiperazine) with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govnih.gov This method has been successfully used in the synthesis of various N-alkylpiperazine-containing drugs. nih.gov

The Ullmann-Goldberg reaction , a copper-catalyzed N-arylation, represents an alternative to palladium-catalyzed methods. While it often requires higher reaction temperatures, it remains a valuable tool for the synthesis of N-arylpiperazines. nih.gov

A summary of common amination reactions in phenylpiperazine synthesis is presented below:

| Reaction Name | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | High efficiency, broad substrate scope, mild reaction conditions. nih.govorganic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Forms N-alkyl bonds, proceeds via an imine intermediate. nih.govnih.gov |

| Ullmann-Goldberg Reaction | Copper catalyst, base | Alternative to palladium catalysis, often requires higher temperatures. nih.gov |

Alkylation Reactions in Phenylpiperazine Derivative Synthesis

Alkylation reactions are commonly employed to introduce substituents onto the nitrogen atoms of the piperazine ring, a crucial step for creating diverse analogs. nih.govmdpi.com These reactions typically involve the nucleophilic substitution of an alkyl halide or sulfonate by the piperazine nitrogen. mdpi.com

The choice of alkylating agent and reaction conditions can influence the selectivity of N-alkylation, particularly in unsymmetrically substituted piperazines. google.com For instance, the reaction of 2-phenylpiperazine (B1584378) with methyl iodide has been shown to yield 1-methyl-3-phenylpiperazine, though controlling selectivity can be challenging and may require low temperatures. google.com The use of bases such as potassium carbonate is common to neutralize the acid generated during the reaction. nih.gov

In addition to simple alkyl halides, more complex electrophiles can be used to introduce functionalized side chains. For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) has been alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one in the synthesis of related compounds. nih.gov

Cyclization Reactions in Related Heterocyclic Synthesis

The formation of the piperazine ring itself is a key cyclization reaction. A common approach involves the reaction of an N-substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govnih.gov This method directly constructs the N-arylpiperazine core in a single step. nih.gov

Alternative cyclization strategies can also be employed to build the heterocyclic core. For example, a palladium-catalyzed cyclization has been developed for the synthesis of highly substituted piperazines from a propargyl unit and a diamine component. organic-chemistry.org Another approach involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to furnish 2-substituted piperazines. organic-chemistry.org

More complex, multi-step sequences involving cyclization are also prevalent. One such method involves the reaction of an ester with a substituted ethylenediamine (B42938) to form a 3,4-dehydropiperazine-2-one, which can then be further modified. google.com Additionally, intramolecular hydroamination reactions have been utilized as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Specific Synthetic Routes to 1-(4-Phenylpiperazin-1-YL)propan-2-amine and Closely Related Structures

The synthesis of the target compound, this compound, and its analogs requires the formation of a propane (B168953) side chain with an amine at the 2-position, which is then coupled to the phenylpiperazine moiety.

Synthesis of Propane-Amine/Ketone/Alcohol Side Chains

The three-carbon side chain can be introduced using various precursors, including those with amine, ketone, or alcohol functionalities.

Propane-amine side chains can be synthesized through several methods. One common route is the reduction of a nitro group, such as in 1-nitropropane, to yield propan-1-amine using reagents like tin chloride and hydrochloric acid or through catalytic hydrogenation. quora.com Reductive amination of a ketone, for example, 1-phenyl-2-propanone, with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride, can produce 2-amino-1-phenylpropane. youtube.com Transaminases also offer a biocatalytic route for the synthesis of enantiopure 1-phenylpropan-2-amine derivatives from the corresponding prochiral ketones. rsc.org

Propane-ketone side chains are valuable intermediates. For instance, 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives have been synthesized by reacting 2-bromopropiophenone (B137518) with an appropriate N-substituted piperazine in the presence of potassium carbonate. researchgate.net The resulting ketone can then be converted to the desired amine.

Propane-alcohol side chains can also serve as precursors. Propargyl alcohol (2-propyn-1-ol) is a versatile starting material in organic synthesis. rawsource.com The reduction of a ketone intermediate, such as those mentioned above, with a reducing agent like sodium borohydride, would yield the corresponding propanol (B110389) derivative. nih.gov These alcohols can then be converted to good leaving groups (e.g., tosylates) to facilitate nucleophilic substitution with an amine or azide, followed by reduction, to install the amine functionality. youtube.com

A table summarizing precursors for the propane side chain is provided below:

| Side Chain Precursor | Functional Group | Synthetic Utility |

| 1-Nitropropane | Nitro | Can be reduced to a primary amine. quora.com |

| 1-Phenyl-2-propanone | Ketone | Can undergo reductive amination to form a primary amine. youtube.com |

| 2-Bromopropiophenone | α-Halo Ketone | Can be reacted with a nucleophile (e.g., piperazine) to form a β-amino ketone. researchgate.net |

| Propargyl Alcohol | Alcohol, Alkyne | Versatile building block for further functionalization. rawsource.com |

Coupling Strategies for Phenylpiperazine and Propane Moieties

The final step in the synthesis of this compound involves coupling the phenylpiperazine core with the three-carbon side chain.

One of the most direct methods is the alkylation of 1-phenylpiperazine (B188723) with a suitable three-carbon electrophile . For example, reacting 1-phenylpiperazine with a halo-substituted propane derivative, such as 1-bromo-2-aminopropane or a protected version thereof, would form the desired C-N bond. A similar strategy involves the reaction of 1-phenylpiperazine with a propylene (B89431) oxide derivative, where the piperazine acts as a nucleophile to open the epoxide ring, followed by conversion of the resulting alcohol to an amine.

Alternatively, the side chain can be built onto the piperazine ring. For instance, as previously mentioned, N-substituted piperazines can be reacted with 2-bromopropiophenone. researchgate.net The resulting ketone, 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone, can then be converted to the target amine via reductive amination. nih.govnih.gov

Another strategy involves the reaction of 1-phenylpiperazine with a suitable Michael acceptor, if a suitable unsaturated precursor can be synthesized. Finally, reductive amination of 1-(4-phenylpiperazin-1-yl)acetone with a suitable amine source would also yield the target compound.

These coupling strategies highlight the modularity of the synthesis, allowing for the preparation of a wide range of analogs by varying either the phenylpiperazine component or the propane side chain precursor. google.comresearchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogs is critically dependent on the careful optimization of reaction conditions. Maximizing product yield, minimizing the formation of by-products, and ensuring stereoselectivity where applicable are key objectives that drive the investigation of various synthetic parameters. Research into the synthesis of structurally related compounds has highlighted the importance of factors such as solvent choice, reaction temperature, catalyst selection, and reagent stoichiometry.

A common synthetic route to this class of compounds involves the N-alkylation of a substituted phenylpiperazine with a suitable propyl halide derivative. For instance, the synthesis of the ketone intermediate, 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone, a direct precursor to the target amine, has been achieved by reacting 2-bromopropiophenone with various N-substituted piperazines. A study detailing this transformation demonstrated that refluxing the reactants in acetone (B3395972) for 6 hours in the presence of potassium carbonate as a base provides the desired propanone derivatives in high yields. researchgate.net The optimization of this step is crucial as the purity and yield of the ketone directly impact the subsequent reduction or reductive amination to form the final amine product.

The table below summarizes the yields obtained for the synthesis of various 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone analogs, demonstrating the efficiency of the described reaction conditions. researchgate.net

| N-Substituent on Piperazine | Product | Yield (%) |

|---|---|---|

| Phenyl | 1-Phenyl-2-(4-phenyl-piperazin-1-yl)propanone | 89 |

| 4-Fluorophenyl | 1-Phenyl-2-[4-(4-fluoro-phenyl)piperazin-1-yl]propanone | 85 |

| 4-Chlorophenyl | 1-Phenyl-2-[4-(4-chloro-phenyl)piperazin-1-yl]propanone | 88 |

| 2-Methoxyphenyl | 1-Phenyl-2-[4-(2-methoxy-phenyl)piperazin-1-yl]propanone | 85 |

| 4-Nitrophenyl | 1-Phenyl-2-[4-(4-nitro-phenyl)piperazin-1-yl]propanone | 87 |

Further optimization strategies for reactions involving phenylpiperazine derivatives include the use of alternative solvents and catalysts. For large-scale syntheses, it is sometimes beneficial to use an excess of the piperazine reactant to minimize the formation of double-addition by-products. mdpi.com The choice of solvent can also significantly influence reaction rates and yields.

In the final step of synthesizing the target amine, particularly when chirality is a factor, biocatalytic methods employing transaminases have emerged as a highly efficient and selective alternative. rsc.org Transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as a 1-phenyl-2-propanone derivative, to produce a chiral amine with high enantiomeric excess. rsc.org The optimization of these biocatalytic reactions involves a different set of parameters compared to traditional chemical synthesis, including pH, temperature, co-solvent concentration, and enzyme/substrate loading. nih.gov

Research on the transaminase-mediated synthesis of related chiral amines has shown that these parameters have a profound impact on both reaction conversion and enantioselectivity. rsc.orgresearchgate.net For example, the use of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent is often necessary to improve the solubility of hydrophobic ketone substrates, and its concentration must be optimized to avoid enzyme deactivation. researchgate.net Temperature and pH are critical for maintaining optimal enzyme activity and stability. nih.govnih.gov

The following table presents a summary of optimized conditions for the asymmetric synthesis of (R)-arylpropan-2-amines from their corresponding ketones using a whole-cell biocatalyst with (R)-transaminase activity, illustrating the high conversions achievable under fine-tuned conditions. rsc.org

| Substrate (Ketone) | Amine Donor | Co-Solvent | Temperature (°C) | pH | Conversion (%) |

|---|---|---|---|---|---|

| 1-(3',4'-Dimethoxyphenyl)propan-2-one | (R)-α-Methylbenzylamine | 5% DMSO | 30 | 7.5 | 89 |

| 1-(3',4'-Methylenedioxyphenyl)propan-2-one | (R)-α-Methylbenzylamine | 5% DMSO | 30 | 7.5 | 88 |

These biocatalytic approaches offer an environmentally favorable and highly selective route to chiral amines. rsc.orgmdpi.com The optimization of these processes is key to their industrial application, focusing on maximizing productivity and ensuring high enantiopurity of the final product. nih.govrsc.org By carefully controlling reaction parameters in both chemical and biocatalytic steps, high yields of this compound and its analogs can be achieved.

Structure Activity Relationship Sar Studies of 1 4 Phenylpiperazin 1 Yl Propan 2 Amine Analogs

Influence of Substituents on the Phenyl Ring of the Piperazine (B1678402) Moiety

The nature and position of substituents on the phenyl ring attached to the N1 position of the piperazine moiety critically influence the biological activity of these analogs. Research across various therapeutic targets has demonstrated that even subtle changes to this ring can lead to significant shifts in potency and selectivity.

For instance, in a series of compounds targeting dopamine (B1211576) D3 receptors, analogs with substituted phenyl groups generally displayed high affinity. acs.org An unsubstituted phenyl group (Compound 6 in the study) provided a baseline affinity, which was significantly enhanced by specific substitutions. The introduction of a 2-methoxy group (Compound 7 ) increased D3 receptor affinity approximately threefold, although it also increased D2 affinity, thereby reducing selectivity. The most potent analog in this series featured a 2,3-dichlorophenyl group (Compound 8 ), which yielded subnanomolar affinity for the D3 receptor. acs.org

In other contexts, such as acaricidal agents, halogenation of the phenyl ring has also proven beneficial. The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase acaricidal activity compared to the unsubstituted analog. nih.gov Conversely, a methyl group in the same position had no considerable influence on activity, while a cyano group led to a marked increase in efficacy. nih.gov

These findings highlight that the electronic properties and steric bulk of the substituent are key determinants of activity. Electron-withdrawing groups like halogens and cyano groups, as well as electron-donating groups like methoxy, can enhance binding, likely through specific interactions within the receptor's binding pocket.

| Substituent on Phenyl Ring | Position | Observed Effect on Activity | Therapeutic Context/Target | Reference |

|---|---|---|---|---|

| Unsubstituted | - | Baseline affinity/activity | Dopamine D3 Receptor | acs.org |

| 2-Methoxy | ortho | ~3-fold increase in D3 affinity | Dopamine D3 Receptor | acs.org |

| 2,3-Dichloro | ortho, meta | Highest D3 affinity (subnanomolar) | Dopamine D3 Receptor | acs.org |

| 2-Fluoro | ortho | Increased activity | Acaricidal | nih.gov |

| Cyano | (not specified) | Marked increase in efficacy | Acaricidal | nih.gov |

| Methyl | ortho | No considerable influence | Acaricidal | nih.gov |

Impact of Modifications to the Propan-2-amine Side Chain

The propan-2-amine side chain, attached to the N4 position of the piperazine ring, offers multiple points for modification that can significantly alter the compound's pharmacological profile.

Chain Length and Branching Effects

The length and branching of the alkyl chain are critical for optimal interaction with target receptors. Studies on related structures have shown that a three-carbon spacer between the piperazine ring and a terminal functional group often results in higher activity compared to a two-carbon spacer. nih.gov However, indiscriminate elongation of the chain can be detrimental. For example, extending an N-alkyl substituent on a related phenylpiperazine scaffold to a butyl group led to a decrease in acaricidal activity. nih.gov This suggests that while a certain length is required to achieve the correct orientation for binding, excessive length can introduce unfavorable steric interactions or conformational flexibility.

Amine Functionality Modifications (e.g., primary, secondary, tertiary amines, amides, ketones, alcohols)

The primary amine of the propan-2-amine side chain is a key hydrogen-bonding feature and a site of positive charge at physiological pH. Modifying this group can profoundly impact activity. While direct SAR data on modifying the primary amine of the title compound is limited, related studies provide valuable insights.

Conversion of the amine to an amide or sulfonamide is a common strategy to modulate basicity and introduce new interaction points. In a series of dopamine receptor ligands, functionalization of a related amino group with different sulfonamides significantly improved D3 receptor affinity. nih.gov

Furthermore, modifying the nitrogen on the piperazine ring (a proxy for the side chain amine) from a simple alkyl group to a bulkier benzyl (B1604629) group was shown to maintain good acaricidal activity. nih.gov Acyl derivatives at this position also demonstrated high potency. nih.gov In other studies, replacing a terminal amine with functional groups like ketones or alcohols has been explored. For instance, a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized to evaluate their antidepressant-like effects, indicating that the alcohol functionality is a viable alternative to the amine for certain CNS targets. researchgate.net

| Modification | Functional Group | Observed Effect in Analogous Systems | Reference |

|---|---|---|---|

| N-Alkylation | Secondary/Tertiary Amine | Activity is sensitive to alkyl chain length; butyl decreased activity while benzyl maintained it. | nih.gov |

| N-Acylation | Amide | Acyl derivatives showed good acaricidal activity. | nih.gov |

| N-Sulfonylation | Sulfonamide | Significantly improved D3 receptor affinity. | nih.gov |

| Replacement of Amine | Alcohol | Viable for generating compounds with antidepressant-like effects. | researchgate.net |

Bioisosteric Replacements within the Alkyl Amine Chain

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. ctppc.orgnih.govu-tokyo.ac.jp For the propan-2-amine side chain, several bioisosteric replacements can be considered.

One approach is to introduce conformational rigidity. The flexible propane (B168953) chain could be replaced with a more constrained unit, such as a cyclopropane (B1198618) ring. The use of cyclopropylamine (B47189) moieties is a known strategy in medicinal chemistry to lock the conformation of a side chain and explore specific interactions with a target. ufrj.br

Another strategy involves replacing the terminal amine with other groups that can act as hydrogen bond donors or acceptors. For example, a hydroxyl group, as seen in propanol (B110389) derivatives, can serve as a bioisostere for the primary amine, capable of forming hydrogen bonds. researchgate.net Similarly, small heterocyclic rings could replace the amine to alter basicity and introduce new potential interactions. The thoughtful application of bioisosteres can lead to the discovery of analogs with improved drug-like properties. researchgate.net

Stereochemical Considerations in SAR

The propan-2-amine side chain contains a chiral center at the C2 position, meaning the compound can exist as (R) and (S) enantiomers. It is well-established in pharmacology that enantiomers can have significantly different biological activities, affinities, and metabolic profiles.

In a study of a closely related analog designed as a dopamine D3 receptor ligand, the enantiomers were separated and tested individually. The results showed a clear stereochemical preference. The (-)-enantiomer exhibited significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. This demonstrates that the specific three-dimensional arrangement of the methyl group and the amine on the chiral center is critical for optimal binding to the receptor. Such stereoselectivity underscores the importance of asymmetric synthesis or chiral separation in the development of drugs based on this scaffold. rsc.org

Role of the Piperazine Ring Conformation

The piperazine ring is not a static, planar structure; it typically adopts a flexible chair conformation. mdpi.com This conformational flexibility allows it to act as an adaptable scaffold, arranging its N1-phenyl and N4-alkylamine substituents in specific spatial orientations required for receptor binding. mdpi.com

Pharmacological Mechanisms of Action of 1 4 Phenylpiperazin 1 Yl Propan 2 Amine Analogs

Receptor Binding and Modulation Studies

Arylpiperazine derivatives are well-established ligands for aminergic G protein-coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.gov The modular structure of these compounds allows for fine-tuning of their affinity and selectivity, leading to a spectrum of pharmacological activities. acs.org

The serotonergic system is a primary target for arylpiperazine derivatives. Variations in the molecular structure significantly alter their binding profiles at different 5-HT receptor subtypes.

Long-chain arylpiperazines, characterized by the general structure Ar–piperazine (B1678402)–linker–terminal fragment, are a versatile framework for developing ligands with specific serotonin receptor profiles. nih.gov Modifications to any of these three parts can result in compounds that are either selective for a single receptor subtype or nonselective, targeting multiple receptors. acs.orgnih.gov For instance, some analogs are designed as dual 5-HT7/5-HT1A receptor agonists, while others possess a mixed profile, acting as 5-HT7/5-HT1A receptor agonists and 5-HT2A receptor antagonists. nih.govacs.orgnih.gov

The affinity for the 5-HT1A receptor is sensitive to the length of the spacer connecting the piperazine ring to the terminal fragment. mdpi.com Aripiprazole (B633), a well-known arylpiperazine derivative, acts as a partial agonist at the 5-HT1A receptor. acs.org

For the 5-HT2A receptor, the nature of the aryl system linked to the piperazine ring has a significant influence on binding affinity. mdpi.com Many arylpiperazine derivatives have been developed as potent 5-HT2A antagonists. nih.gov For example, the atypical antipsychotic risperidone (B510) is a potent 5-HT2A antagonist. acs.org

The 5-HT7 receptor is another important target. Due to the structural similarities between 5-HT1A and 5-HT7 receptors, many "long-chain" arylpiperazine compounds show affinity for both. nih.gov The biphenyl-like systems attached to the piperazine ring have been shown to be favorable for high affinity at the 5-HT7 receptor. mdpi.com

| Compound/Analog Class | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | Efficacy |

| Aripiprazole | 0.8 | 3.4 | 15 | Partial Agonist (5-HT1A), Antagonist (5-HT2A, 5-HT7) |

| Risperidone | 160 | 0.16 | 1.0 | Antagonist |

| Flibanserin | 1 | 4.5 | - | Agonist (5-HT1A), Antagonist (5-HT2A) |

| Compound 9b | 23.9 | 39.4 | 45.0 | N/A |

| Compound 12a | 41.5 | 315 | 42.5 | N/A |

Data compiled from multiple sources. nih.govacs.orgmdpi.comnih.gov

The dopaminergic system, particularly the D2 receptor, is a key target for many arylpiperazine derivatives, contributing significantly to their antipsychotic effects. nih.gov The interaction with the D2 receptor is primarily stabilized by the interaction of the protonated N1 of the piperazine ring with the highly conserved aspartate residue (Asp) in the third transmembrane helix of the receptor. nih.govbg.ac.rs

Structure-activity relationship studies reveal that substituents on the aryl ring significantly modulate D2 receptor affinity. Electron-donating groups (like -OMe) and additional aromatic rings (e.g., a naphthyl group instead of a phenyl group) tend to increase binding affinity, which is attributed to more favorable edge-to-face interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov Conversely, electron-withdrawing groups like -NO2 can decrease affinity. nih.gov

For many long-chain arylpiperazines, the nature of the terminal fragment has a pronounced impact on D2 receptor affinity. mdpi.com For instance, docking studies have shown that for some analogs, the arylpiperazine moiety is deeply buried in the binding site, while the terminal fragment is oriented towards the extracellular space, allowing for additional contacts that enhance affinity. mdpi.com Aripiprazole, for example, is a partial agonist at the D2 receptor. nih.gov

| Compound/Analog Class | D2 Affinity (Ki, nM) | Efficacy |

| Aripiprazole | 0.34 | Partial Agonist |

| Haloperidol | 0.89 | Antagonist |

| Compound 8 (2,3-dichlorophenylpiperazine analogue) | 27 | N/A |

| Compound 9 (3-trifluoromethylphenylpiperazine analogue) | >1000 | N/A |

| Compound 12b | 17.0 | N/A |

Data compiled from multiple sources. mdpi.comacs.orgmdpi.com

Beyond serotonergic and dopaminergic systems, arylpiperazine analogs interact with a variety of other neurotransmitter receptors, which contributes to their broad pharmacological profiles and potential side effects.

Adrenergic Receptors: Arylpiperazines are one of the most studied classes of molecules that bind to α1-adrenergic receptors (α1-AR). nih.govbenthamdirect.com The affinity for these receptors depends on the presence of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org Molecular docking studies have identified key amino acid residues like Asp106 and Ser192 as important binding sites for these ligands within the α1A-adrenoceptor. rsc.org Some compounds exhibit high affinity for α1-ARs, with Ki values under 100 nM. researchgate.net

Sigma Receptors: Certain 1-phenylpiperazine (B188723) derivatives have been found to bind to sigma receptors with high affinity (Ki = 1-10 nM) while lacking significant affinity for dopamine receptors. nih.gov The 1-phenylpiperazine structure can mimic the 2-phenylaminoethane moiety, a known sigma ligand pharmacophore. nih.gov These receptors are implicated in a variety of central nervous system functions and may represent novel targets for therapeutic agents. sigmaaldrich.com

Ion Channel Modulation (e.g., Sodium and Calcium Channels, TRPV1 Receptor)

While the primary focus of research on arylpiperazine derivatives has been on GPCRs, some evidence suggests they can also modulate the activity of ion channels. This interaction represents a less explored but potentially significant aspect of their pharmacology.

Structurally related compounds, such as certain piperidine (B6355638) derivatives, have been synthesized and evaluated as calcium channel blockers. nih.gov Calcium channel blockers (CCBs) prevent calcium from entering the cells of the heart and arteries, leading to vasodilation and a reduction in blood pressure. mayoclinic.orgnih.gov Classes of CCBs include dihydropyridines, phenylalkylamines, and benzothiazepines. nih.govwikipedia.org While specific data for 1-(4-phenylpiperazin-1-yl)propan-2-amine analogs as direct calcium channel modulators is limited, the diphenylmethylpiperazine Lomerizine is a known CCB, suggesting that the broader piperazine scaffold is compatible with this activity. drugbank.com

Information regarding the direct interaction of this specific class of phenylpiperazine amines with sodium channels or the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is not extensively documented in the reviewed literature.

Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Some arylpiperazine derivatives have been investigated for their potential to inhibit these enzymes.

While AChE is a primary target, BuChE has gained attention for its role in the progression of Alzheimer's disease, and BuChE inhibitors may offer therapeutic benefits with fewer side effects. nih.gov Research into novel cholinesterase inhibitors has explored various molecular scaffolds, including piperidine and piperazine derivatives. nih.govmdpi.com For instance, studies have developed N-benzylpiperidine based compounds that act as potent and selective inhibitors of human BuChE (hBuChE). nih.gov One such compound demonstrated remarkable potency with an IC50 of 0.17 nM and over 58,000-fold selectivity for hBuChE over AChE. nih.gov Other research has focused on dual inhibitors, with some indolylpropyl-piperazinyl derivatives showing an AChE inhibition profile in the same order of magnitude as the established drug donepezil (B133215). researchgate.net

| Compound Class | Target Enzyme | Inhibition (IC50) |

| Donepezil | AChE | 2.17 µM |

| Compound 18 (indolylpropyl-piperazinyl derivative) | AChE | 3.4 µM |

| Compound 19 (indolylpropyl-piperazinyl derivative) | AChE | 3.6 µM |

| Compound 11 (aryl-1,2,3-triazolyl benzylpiperidine derivative) | hBuChE | 0.17 nM |

| Rivastigmine | BuChE | 18.08 µM |

Data compiled from multiple sources. nih.govresearchgate.netmdpi.com

Multi-Target Ligand Approaches

The multifactorial nature of complex central nervous system disorders, such as schizophrenia and neurodegenerative diseases like Alzheimer's, has driven the development of multi-target-directed ligands (MTDLs). mdpi.comfrontiersin.org The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry for designing MTDLs due to its ability to be modified to interact with multiple biological targets simultaneously. researchgate.net

This approach aims to create a single molecule that can modulate several pathological pathways, potentially offering greater efficacy than single-target drugs. mdpi.com For example, arylpiperazine derivatives have been designed to concurrently target dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, a profile considered beneficial for treating schizophrenia. nih.gov This strategy seeks to combine the D2 antagonism for positive symptoms with 5-HT2A antagonism and 5-HT1A partial agonism to address negative and cognitive symptoms.

In the context of Alzheimer's disease, MTDLs based on piperazine structures have been developed to inhibit both cholinesterases (AChE and BuChE) and prevent the aggregation of amyloid-β and tau proteins. nih.govnih.gov This polypharmacological approach addresses multiple facets of the disease's pathology, aiming to provide a more comprehensive therapeutic effect. mdpi.com The versatility of the long-chain arylpiperazine template allows for the integration of pharmacophores for different targets, such as combining a piperazine core for serotonin/dopamine receptor affinity with a fragment known to inhibit cholinesterases. mdpi.comfrontiersin.org

Preclinical Efficacy Studies of 1 4 Phenylpiperazin 1 Yl Propan 2 Amine Analogs

Anticonvulsant Activity

Analogs of 1-(4-phenylpiperazin-1-yl)propan-2-amine have been a subject of interest in the search for novel antiepileptic drugs. A number of studies have synthesized and evaluated series of these compounds, revealing significant anticonvulsant properties in established animal models of epilepsy.

One area of investigation has focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov These compounds were designed as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.gov In preclinical screening, these derivatives showed activity primarily in the maximal electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures. nih.govmdpi.com The anticonvulsant activity was found to be closely linked to the type of substituent on the anilide moiety. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide group were generally more active than their 3-chloroanilide counterparts. nih.gov The presence of a fluorine atom or a trifluoromethyl group was suggested to be crucial for the anticonvulsant activity in this series. nih.gov

Further structure-activity relationship (SAR) studies indicated that replacing the phenylpiperazine moiety with benzylpiperazine or hydroxyethylpiperazine led to a decrease in anticonvulsant activity. nih.gov Several of the synthesized molecules also demonstrated activity in the 6-Hz screen, an animal model used to identify drugs potentially effective against therapy-resistant partial epilepsy. nih.gov The most potent of these derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism of action. nih.gov

Another line of research explored 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which are hybrid compounds incorporating the phenylpiperazine structure. mdpi.comnih.gov Many of these compounds exhibited broad-spectrum anticonvulsant properties in the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice. mdpi.comnih.gov The scPTZ model is used to identify compounds that may be effective against absence seizures. One of the most promising compounds from this series demonstrated robust activity across all these models and was also effective in a 44 mA 6 Hz model, which is indicative of potential efficacy in drug-resistant epilepsy. mdpi.comnih.gov

The table below summarizes the anticonvulsant activity of selected this compound analogs in various preclinical models.

| Compound ID | Test Model | Activity |

| 19 | MES | Active at 300 mg/kg (0.5h) and 100 mg/kg (4h) |

| 20 | MES | Active in 50% of animals at 2h |

| 14 | MES, scPTZ, 6 Hz | Broad-spectrum activity |

| 6 | MES, 6 Hz | Significant protection |

Antidepressant-like Effects

The potential of this compound analogs as antidepressant agents has also been investigated. Studies have employed behavioral models in rodents, such as the forced swim test (FST) and tail suspension test (TST), which are widely used to screen for antidepressant-like activity.

In one study, a series of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized and evaluated for their antidepressant-like effects. nih.govresearchgate.net Several of these compounds significantly reduced the immobility time of mice in both the TST and a modified FST, an effect comparable to the reference drug fluoxetine. nih.govresearchgate.net The active compounds also increased the swimming time in the modified FST without affecting climbing behavior, suggesting a specific antidepressant-like profile. nih.govresearchgate.net Importantly, these effects were not associated with changes in spontaneous locomotor activity, indicating that the observed antidepressant-like activity was not due to a general stimulant effect. nih.govresearchgate.net

Another study focused on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a novel 5-HT3 receptor antagonist. nih.gov This compound demonstrated significant antidepressant-like effects in the mouse FST without altering baseline locomotion. nih.gov Further investigations showed that it potentiated 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches and antagonized reserpine-induced hypothermia, further supporting its potential as an antidepressant. nih.gov Sub-chronic treatment with this compound also attenuated behavioral abnormalities in an olfactory bulbectomy model of depression in rats. nih.gov

The following table presents data on the antidepressant-like effects of representative analogs.

| Compound/Series | Test Model | Key Finding |

| 3c-3e, 3g | TST, Modified FST | Significantly shortened immobility time |

| (4a) | FST | Produced antidepressant-like effects |

Antinociceptive Properties

The potential analgesic effects of this compound analogs have been explored in various preclinical pain models. These studies suggest that certain derivatives possess significant antinociceptive properties.

A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which also showed anticonvulsant activity, investigated their efficacy against different types of pain. nih.gov One of the lead compounds from this series demonstrated high efficacy against pain responses in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. nih.gov The formalin test is a model of persistent pain, while the capsaicin (B1668287) and oxaliplatin (B1677828) models represent neurogenic and chemotherapy-induced neuropathic pain, respectively. The broad efficacy in these models suggests a potential for treating various pain states. The mechanism of action is thought to be complex, possibly involving the inhibition of sodium and calcium channels as well as TRPV1 receptor antagonism. nih.gov

The table below highlights the antinociceptive activity of a key analog.

| Compound ID | Pain Model | Efficacy |

| 14 | Formalin-induced tonic pain | High efficacy |

| 14 | Capsaicin-induced neurogenic pain | High efficacy |

| 14 | Oxaliplatin-induced neuropathic pain | High efficacy |

Anti-Alzheimer's Disease Potential (e.g., AChE inhibition)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. europeanreview.orgnih.gov Several studies have designed and synthesized this compound analogs as potential AChE inhibitors.

One investigation focused on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as analogs of the established Alzheimer's drug, donepezil (B133215). nih.gov The study found that the AChE inhibitory activity was influenced by the substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups at the meta-position and an electron-donating group at the para-position of the phenyl ring enhanced the inhibitory activity. nih.gov Two compounds from this series exhibited significantly greater potency than donepezil in vitro. nih.gov

Another study synthesized a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives. nih.gov While none of the synthesized compounds in this particular series were more potent than donepezil, they still demonstrated the potential of the phthalimide-based analogs as AChE inhibitors. nih.gov The most potent derivative in this series had an IC50 value of 16.42 µM. nih.gov

The following table summarizes the AChE inhibitory activity of selected analogs.

| Compound ID | AChE Inhibition (IC50) | Comparison to Donepezil |

| 4e (m-Fluoro) | 7.1 nM | More potent |

| 4i (p-Methoxy) | 20.3 nM | More potent |

| 4b (4-Fluorophenyl) | 16.42 µM | Less potent |

Other Investigated Therapeutic Areas (e.g., Antiplasmodial, Anticancer)

The therapeutic potential of this compound analogs extends beyond neurological disorders. Researchers have also explored their activity in other areas, such as infectious diseases and oncology.

In the realm of anti-infectives, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov However, in this particular study, none of the tested compounds were found to be effective against Plasmodium. nih.govnih.gov

In the field of oncology, novel N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives were designed and synthesized. researchgate.net The anticancer activity of these compounds was evaluated in vitro against three human cancer cell lines: HCT-116 (colon cancer), Huh7 (liver cancer), and SW620 (colon cancer). researchgate.net The screening results showed that five of the synthesized compounds exhibited potent cytotoxic activities, with IC50 values in the range of 20-40 μM. researchgate.net

The table below provides an overview of the findings in these other therapeutic areas.

| Compound Series | Therapeutic Area | Activity |

| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives | Antiplasmodial | Ineffective against P. falciparum |

| N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives | Anticancer | Potent cytotoxicity against HCT-116, Huh7, and SW620 cell lines |

Metabolism and Pharmacokinetics Preclinical in Vitro/in Vivo of 1 4 Phenylpiperazin 1 Yl Propan 2 Amine Analogs

In Vitro Metabolic Stability (e.g., Liver Microsome Studies)

The initial assessment of a compound's metabolic fate is often conducted using in vitro systems, with liver microsome studies being a primary method. nih.gov These studies provide critical insights into a compound's susceptibility to metabolism by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, which are highly expressed in these subcellular fractions. nih.gov

In a study evaluating a set of 30 novel arylpiperazine derivatives, metabolic stability was assessed through incubations with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. plos.org The rate of disappearance of the parent compound over time was quantified using liquid chromatography-mass spectrometry (LC-MS) to determine metabolic half-life values. plos.org Such in vitro assays are fundamental in the early stages of the drug development process, as they allow for the screening of numerous new chemical entities to identify those with sufficient stability to reach their therapeutic targets. plos.org

Research has shown that structural modifications can significantly impact metabolic stability. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitor analogs, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring resulted in compounds with improved metabolic stability in rat liver microsomes. nih.gov This highlights how targeted chemical changes can be used to enhance a molecule's pharmacokinetic properties. It is also important to note that significant variations in metabolic rates can be observed between species, making interspecies comparisons a valuable part of the preclinical assessment.

Below is a representative table illustrating the type of data generated from in vitro metabolic stability assays.

Table 1: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes

| Compound | T½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Category |

|---|---|---|---|

| Analog A | > 60 | < 12 | High |

| Analog B | 35 | 20 | Moderate |

Prediction of ADME Attributes (e.g., CNS MPO desirability score, Passive Permeability)

Alongside in vitro experiments, computational or in silico models are increasingly used to predict the ADME properties of drug candidates. isca.me These predictive tools help to prioritize compounds for synthesis and testing, thereby reducing time and resources. isca.meresearchgate.net

One powerful tool is the Central Nervous System Multiparameter Optimization (CNS MPO) desirability score. nih.gov This algorithm combines several key physicochemical properties—such as lipophilicity, molecular weight, and polarity—into a single score (typically on a scale of 0 to 6) to estimate a compound's potential for success as a CNS drug. nih.gov A higher CNS MPO score is correlated with a greater probability of possessing a desirable profile of ADME attributes. nih.gov For example, analysis has shown that as the CNS MPO desirability score increases, so do the chances of identifying compounds with high passive permeability and low liability for P-glycoprotein (P-gp) efflux—a key mechanism that can limit a drug's entry into the brain. nih.gov Marketed CNS drugs frequently have a high MPO score (≥ 4), suggesting the utility of this algorithm in identifying promising candidates. nih.gov

Other in silico tools like SwissADME and pkCSM are used to predict a wider range of properties for arylpiperazine-type molecules. isca.menih.gov These models can forecast parameters such as high gastrointestinal absorption and the ability to permeate the blood-brain barrier, which are critical attributes for orally administered, centrally-acting agents. isca.menih.gov

Table 2: Correlation of CNS MPO Score with Desirable ADME Attributes

| CNS MPO Desirability Score | Probability of High Passive Permeability | Probability of Low P-gp Efflux Liability | Probability of Favorable Profile |

|---|---|---|---|

| ≤ 4 | 58% | 42% | Low |

| > 4 | 85% | 80% | Moderate |

Pharmacokinetic Profiling in Preclinical Models

Compounds that demonstrate favorable in vitro stability and promising predicted ADME profiles are advanced to in vivo pharmacokinetic (PK) studies in preclinical animal models. nih.gov These studies are essential for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted in a complex living system. nih.gov

High-throughput in vivo screens, such as cassette dosing or the "rapid rat screen," can be employed to efficiently evaluate the PK profiles of multiple candidates. nih.gov These studies provide crucial parameters, including a compound's plasma half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%). For example, a study might reveal that a novel analog possesses a significantly improved half-life and oral bioavailability compared to a parent compound, indicating enhanced systemic exposure. researchgate.net

The identification of metabolic pathways and the enzymes responsible is another critical goal of preclinical PK studies. nih.gov Understanding whether a compound is metabolized by single or multiple pathways can help predict the likelihood of drug-drug interactions. nih.gov While extensive metabolism can sometimes be a liability by limiting systemic exposure, it is also noteworthy that active metabolites of some drugs have been developed into successful therapeutic agents with improved properties. nih.gov

Table 3: Example of Comparative Pharmacokinetic Parameters in a Preclinical Rat Model

| Compound | Half-Life (T½) (h) | Oral Bioavailability (F) (%) |

|---|---|---|

| Parent Compound | 0.34 | < 3.5% |

Computational and Molecular Modeling Studies of 1 4 Phenylpiperazin 1 Yl Propan 2 Amine Analogs

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. For analogs of 1-(4-phenylpiperazin-1-yl)propan-2-amine, which often target G protein-coupled receptors (GPCRs) and other key proteins, docking simulations have been crucial for understanding their binding mechanisms. nih.gov

Researchers have employed docking studies to investigate the interactions of arylpiperazine derivatives with various receptors, including dopamine (B1211576), serotonin (B10506), and androgen receptors. nih.govnih.gov These simulations help identify the most likely binding pose of the ligand and highlight the key intermolecular interactions that stabilize the ligand-receptor complex. For instance, studies on similar arylpiperazine compounds have shown that the phenylpiperazine moiety often engages in π-π stacking and CH-π interactions with aromatic residues like phenylalanine within the receptor's binding pocket. nih.gov

In a typical docking study, a three-dimensional model of the target receptor is used. The ligand is then placed into the binding site, and its conformational flexibility is explored to find the most energetically favorable binding mode. The results are often scored based on a function that estimates the binding affinity.

Table 1: Representative Receptor Targets for Arylpiperazine Analogs in Docking Studies

| Receptor Target | Receptor Family | Therapeutic Area | Key Interacting Residues (Examples) |

| Dopamine D2/D3 Receptors | GPCR | Schizophrenia, Parkinson's Disease | Aspartic Acid, Phenylalanine, Serine |

| Serotonin 5-HT1A/2A Receptors | GPCR | Depression, Anxiety | Aspartic Acid, Phenylalanine, Tryptophan |

| Androgen Receptor (AR) | Nuclear Receptor | Prostate Cancer | Leucine, Glutamine, Arginine |

| Topoisomerase II (Topo II) | Enzyme | Cancer | Aspartic Acid, DNA base pairs |

This table is generated based on findings from multiple studies on arylpiperazine derivatives. nih.govnih.govmdpi.commdpi.com

The insights gained from these simulations are vital for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance its interaction with the target receptor. For example, docking results might suggest adding a specific functional group to form an additional hydrogen bond, thereby increasing binding affinity and potency.

Ligand-Protein Interaction Analysis

Following molecular docking, a detailed analysis of the specific interactions between the ligand and the protein is performed. This analysis reveals the nature and geometry of the forces holding the complex together, which can include hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and van der Waals forces.

For this compound analogs, the key interactions typically involve:

Ionic Interaction: The basic nitrogen atom of the piperazine (B1678402) ring is often protonated at physiological pH and can form a crucial salt bridge with an acidic residue, such as aspartic acid (Asp), in the receptor binding site. This interaction is a common and critical anchor point for many aminergic GPCR ligands. nih.gov

Hydrogen Bonding: Hydrogen bond donors and acceptors on the ligand can form specific hydrogen bonds with residues in the binding pocket, contributing to both affinity and selectivity. researchgate.net

Hydrophobic and Aromatic Interactions: The phenyl ring of the phenylpiperazine moiety and other hydrophobic parts of the molecule typically fit into hydrophobic pockets of the receptor. These regions are often lined with nonpolar amino acid residues. Aromatic interactions, such as π-π stacking between the ligand's phenyl ring and aromatic residues like phenylalanine (Phe), tryptophan (Trp), or tyrosine (Tyr), are also significant contributors to binding energy. nih.govnih.gov

Advanced computational techniques, such as molecular dynamics (MD) simulations, can further complement docking studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the interactions in a solvated environment.

Table 2: Common Ligand-Protein Interactions for Phenylpiperazine Scaffolds

| Interaction Type | Ligand Moiety Involved | Common Interacting Protein Residue |

| Salt Bridge / Ionic | Protonated Piperazine Nitrogen | Aspartic Acid (Asp) |

| Hydrogen Bond | Amine, Carbonyl, or other polar groups | Serine (Ser), Threonine (Thr), Glutamine (Gln) |

| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) |

| Hydrophobic Interaction | Phenyl Ring, Alkyl Chains | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

This table synthesizes common interaction patterns observed in studies of arylpiperazine derivatives binding to their targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR models are developed to predict the pharmacological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. mdpi.commdpi.com

A study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity demonstrated that their activity was mainly dependent on descriptors related to the principal component analysis of molecular shape (PCR) and a 3D-MoRSE descriptor (JGI4), which encodes information about the 3D arrangement of atoms. nih.govresearchgate.net Such models can explain a high percentage of the variance in the activity data and can be validated through various statistical tests to ensure their predictive power. nih.gov

Table 3: Example of a QSAR Model Equation Structure

| Model Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables | Calculated molecular descriptors. | a_nO (number of oxygen atoms), SMR_VSA0 (molar refractivity) |

| Mathematical Equation | A linear or non-linear equation relating the variables. | pIC50 = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ... |

This table illustrates the general structure of a QSAR equation based on common practices in the field. mdpi.com

The resulting QSAR models guide drug design by indicating which structural features are positively or negatively correlated with activity. For example, a model might reveal that increasing hydrophobicity in a specific region of the molecule leads to higher potency.

Conformational Analysis and Energetic Considerations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound and its analogs are flexible molecules with multiple rotatable bonds. Conformational analysis aims to identify the low-energy, biologically active conformation—the specific shape the molecule adopts when it binds to its receptor.

Computational methods are used to explore the conformational space of these molecules. This can involve systematic or random rotations around single bonds, followed by energy minimization of each resulting structure to find stable conformers. The relative energies of these conformers are calculated to determine their population at a given temperature. It is often assumed that the lowest energy conformation is the most abundant and potentially the one responsible for biological activity, although the receptor-bound conformation may be a higher-energy one.

Energetic considerations are also paramount in evaluating ligand-receptor binding. The calculation of binding free energy is a key goal of molecular modeling. This value determines the binding affinity (and thus the potency) of a ligand for its target. While precise calculation is computationally expensive, various methods are used to estimate it, ranging from scoring functions in docking programs to more rigorous approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These calculations help in comparing the binding affinities of different analogs and in understanding the energetic contribution of specific intermolecular interactions. For instance, achieving a planar conformation in certain heterocyclic designs has been linked to better thermal stability and density in energetic materials, a principle that can be relevant to achieving optimal packing in a receptor binding site. researchgate.net

Analytical Methodologies for 1 4 Phenylpiperazin 1 Yl Propan 2 Amine and Its Analogs

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(4-phenylpiperazin-1-yl)propan-2-amine and its derivatives. Each method provides unique information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In analogs such as 1-phenyl-2-(4-phenyl-piperazin-1-yl)propanone, specific proton signals can be observed. researchgate.net For instance, the methyl group protons (CH₃) typically appear as a doublet, while the protons on the piperazine (B1678402) ring present as a complex multiplet. researchgate.net Aromatic protons from the phenyl group resonate in the downfield region of the spectrum. researchgate.net In the related compound 1-phenylpiperazine (B188723), aromatic protons appear in the range of 6.8 to 7.3 ppm, while the piperazine protons show signals around 3.0 and 2.9 ppm in CDCl₃. chemicalbook.com

¹³C NMR: This technique identifies the different carbon environments within the molecule. For a similar structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic carbons of the piperazine ring were observed at chemical shifts of 48.46 and 50.14 ppm. mdpi.com Solid-state NMR techniques, such as ¹³C-CP/MAS and ¹⁵N-CP/MAS, have been used to determine the protonation sites of nitrogen atoms in the piperazine ring of hydrochloride salts of related compounds. semanticscholar.org

Interactive Table 1: Representative ¹H NMR Data for an Analogous Compound

| Functional Group | Chemical Shift (δ) ppm (Example) | Multiplicity | Attribution |

|---|---|---|---|

| Methyl (CH₃) | ~0.83 | Doublet (d) | Protons of the methyl group adjacent to a CH group. researchgate.net |

| Piperazine (CH₂) | ~2.58–3.23 | Multiplet (m) | Protons on the four methylene (B1212753) groups of the piperazine ring. researchgate.net |

| Methine (CH) | ~4.34 | Quartet (q) | Proton adjacent to the methyl group. researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For phenylpiperazine derivatives, characteristic absorption bands confirm the presence of specific structural features.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. researchgate.net For example, in 1-phenyl-2-(4-phenyl-piperazin-1-yl)propanone, these bands were seen at 3031 cm⁻¹ (aromatic) and 2974–2926 cm⁻¹ (aliphatic). researchgate.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the piperazine ring are typically found in the fingerprint region, often between 1091 and 1332 cm⁻¹. researchgate.net

N-H Bending: For the primary amine in this compound, an N-H bending vibration would be expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Molecular Ion Peak ([M]⁺): This peak corresponds to the molecular weight of the compound. For this compound, the molecular weight is 219.33 g/mol . americanelements.com The mass spectrum of the core structure, 1-phenylpiperazine, shows a clear molecular ion peak at m/z 162. chemicalbook.comnist.gov

Fragmentation Pattern: The molecule fragments in a predictable manner. A common fragmentation for phenylpiperazine derivatives involves the cleavage of the piperazine ring. The base peak for 1-phenylpiperazine is observed at m/z 120. chemicalbook.com For propan-2-amine, the base peak is at m/z 44, corresponding to the [(CH₃)₂CHNH₂]⁺ fragment after cleavage of the bond alpha to the nitrogen atom. docbrown.info Analysis of these fragments helps to piece together the structure of the parent molecule. HRMS has been used to confirm the structure of complex analogs, matching the experimental mass to the theoretical mass with high precision. mdpi.com

Chromatographic Purity Assessment (e.g., HPLC, UPLC, TLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common techniques for determining the purity of pharmaceutical compounds and their analogs. These methods offer high resolution and sensitivity.

Methodology: Reversed-phase HPLC is frequently employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov For a series of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, purity was determined on an Inertsil® ODS-2 column with a mobile phase consisting of acetonitrile (B52724) and a formate (B1220265) buffer. semanticscholar.org

Detection: A UV detector is commonly used, with the detection wavelength chosen based on the chromophores in the molecule, such as the phenyl ring. semanticscholar.org

Enantiomeric Purity: Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of chiral compounds like this compound. researchgate.net For example, chiral separations of similar amines have been achieved using cellulose-based columns like Daicel Chiralcel OD-H. rsc.org

Interactive Table 2: Example HPLC Conditions for Purity Analysis of Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil® ODS-2 (250 mm x 3.0 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | Acetonitrile : Formate Buffer (pH 4.7) (60:40 v/v) | semanticscholar.org |

| Flow Rate | 0.4 mL/min | semanticscholar.org |

| Detection | UV at 254.8 nm | semanticscholar.org |

| Column Temperature | 40 °C | semanticscholar.org |

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. mdpi.com For phenylpiperazine analogs, a mixture of a nonpolar and a polar solvent, such as chloroform (B151607) and ethanol, can be used as the eluent. mdpi.com The separated spots on the TLC plate are visualized, typically under UV light.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, the experimentally found percentages of C, H, and N were shown to be in close agreement with the calculated values, typically within a ±0.4% margin, thus validating their elemental composition. researchgate.net

Interactive Table 3: Representative Elemental Analysis Data for an Analog

| Element | Calculated % | Found % | Source |

|---|---|---|---|

| Carbon (C) | 73.05 | 72.99 | researchgate.net |

| Hydrogen (H) | 6.78 | 6.80 | researchgate.net |

Future Research Directions and Potential Applications

Development of Novel Analogs with Improved Selectivity and Potency

A primary avenue for future research involves the rational design and synthesis of novel analogs of 1-(4-phenylpiperazin-1-yl)propan-2-amine to enhance its selectivity and potency for specific biological targets. Strategies for analog development could involve systematic modification of both the phenylpiperazine and propan-2-amine portions of the molecule.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the piperazine (B1678402) moiety can significantly influence the compound's electronic properties and steric hindrance. This can lead to improved binding affinity and selectivity for target receptors. For instance, studies on 1-amidino-4-phenylpiperazine derivatives have shown that the position and size of substituents on the phenyl ring are key determinants for potency at the human trace amine-associated receptor 1 (hTAAR1). nih.gov Specifically, ortho-substitution was found to confer a more suitable spatial geometry for enhanced potency. nih.gov

Modification of the Piperazine Ring: The piperazine scaffold itself can be replaced with other heterocyclic systems, such as piperidine (B6355638), to alter the compound's basicity and conformational flexibility. This approach was explored in the development of histamine (B1213489) H3 receptor antagonists, where replacing the piperazine scaffold with a piperidine ring was one of the modifications investigated. nih.gov

Alterations to the Propan-2-amine Side Chain: The amine group and the propyl chain offer further opportunities for modification. N-alkylation, N-acylation, or incorporation of the amine into a heterocyclic ring could modulate the compound's interaction with target proteins and alter its pharmacokinetic profile.

The goal of these synthetic efforts would be to create a library of analogs for comprehensive screening. High-throughput screening techniques could then be employed to identify compounds with the most promising activity profiles. For example, in the development of novel anticancer agents, a library of phenylpyrazolo[3,4-d]pyrimidine-based analogs was synthesized and screened against various cancer cell lines, leading to the identification of highly potent derivatives. mdpi.com

| Analog Series | Modification Strategy | Observed Impact on Activity | Potential Therapeutic Target |

| 1-Amidino-4-phenylpiperazines | Substitution on the phenyl ring | Ortho-substitution enhanced potency | hTAAR1 Agonists |

| Alloxazine (B1666890) analogues | Addition of phenylpiperazinyl group | Enhanced antitumor activity and selectivity | Kinases |

| Benzothiazole-piperazine hybrids | Hybridization of pharmacophores | Balanced inhibition of AChE and Aβ aggregation | Alzheimer's Disease |

Exploration of New Therapeutic Indications

The structural characteristics of this compound suggest its potential utility across a range of therapeutic areas beyond its initial profile. Future research should explore these new indications through targeted screening and hypothesis-driven investigation.

Neurodegenerative Disorders: The phenylpiperazine scaffold is present in molecules designed to combat Alzheimer's disease. For example, novel benzothiazole-piperazine hybrids have been developed as multifunctional ligands that inhibit acetylcholinesterase (AChE) and β-amyloid aggregation. researchgate.net Given this precedent, analogs of this compound could be evaluated for their potential to modulate key pathological processes in Alzheimer's or other neurodegenerative conditions. Research on 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as modulators for the excitatory amino acid transporter 2 (EAAT2) also points to a potential role in treating neurodegeneration. nih.gov

Oncology: Phenylpiperazine derivatives have been investigated for their anticancer properties. Novel alloxazine analogues incorporating a 2-(4-phenylpiperazin-1-yl) moiety have demonstrated potent antitumor activity with enhanced selectivity for tumor cells. nih.gov This suggests that derivatives of this compound could be synthesized and screened for antiproliferative activity against various cancer cell lines.

Antidepressant and Anxiolytic Effects: Many compounds containing the arylpiperazine structure are known to interact with serotonin (B10506) receptors, which are key targets for antidepressant medications. Research into 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has identified compounds with dual activity at 5-HT1A receptors and the serotonin transporter, a promising profile for new antidepressants. nih.gov Similarly, 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have shown antidepressant-like effects in animal models. researchgate.net This body of work provides a strong rationale for investigating the psychoactive properties of this compound and its analogs.

Advanced In Vitro and In Vivo Pharmacological Characterization

A comprehensive understanding of the pharmacological profile of this compound and its promising analogs is crucial for their development as therapeutic agents. This requires a multi-tiered approach involving both in vitro and in vivo studies.